Triple Combination Synergy: ABBV-3221 Delivers 585% Maximum CFTR Current Enhancement Over Double Combination Alone
In the HBE-TECC (human bronchial epithelial–transepithelial current clamp) assay using primary cells from F508del-homozygous CF donors, the addition of ABBV-3221 (compound 19) to a fixed double combination of C1 corrector ABBV-2222 (0.15 μM) and potentiator GLPG1837 (0.75 μM) increased the CFTR-mediated current with an EC₅₀ of 105 nM and achieved a maximum response of 585% relative to the double combination baseline, which was set at 100% [1]. The double combination of ABBV-2222 + GLPG1837 alone defines the baseline functional rescue; therefore, the 585% response represents a nearly six-fold amplification attributable specifically to the addition of ABBV-3221 as the C2 corrector component [1]. This establishes ABBV-3221 as the enabling C2 component required to achieve the full synergistic efficacy of the AbbVie/Galapagos triple combination platform [1].
| Evidence Dimension | CFTR-mediated transepithelial current (functional rescue of F508del-CFTR) |
|---|---|
| Target Compound Data | EC₅₀ = 105 nM; maximum response = 585% (relative to double combination at 100%) |
| Comparator Or Baseline | ABBV-2222 (0.15 μM) + GLPG1837 (0.75 μM) double combination (defined as 100% response baseline) |
| Quantified Difference | ABBV-3221 addition increases maximum CFTR current to 585% of the double combination baseline, a 5.85-fold enhancement |
| Conditions | HBE-TECC assay; primary human bronchial epithelial cells from F508del/F508del homozygous CF donor; ABBV-2222 at 0.15 μM; GLPG1837 at 0.75 μM; geometric mean of at least two determinations |
Why This Matters
This is the core efficacy value proposition: no other single corrector molecule can replicate the C2-specific synergistic gain of 585% in the AbbVie/Galapagos triple combination platform, making ABBV-3221 irreplaceable in experiments designed to model maximal F508del-CFTR functional rescue.
- [1] Scanio MJC, Searle XB, Liu B, Koenig JR, Altenbach R, Gfesser GA, Bogdan A, Greszler S, Zhao G, Singh A, Fan Y, Swensen AM, Vortherms T, Manelli A, Balut C, Jia Y, Gao W, Yong H, Schrimpf M, Tse C, Kym P, Wang X. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis. ACS Med Chem Lett. 2019 Oct 31;10(11):1543-1548. doi: 10.1021/acsmedchemlett.9b00377. PMID: 31749908. View Source
